4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one
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Description
4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H20FN3O4 and its molecular weight is 397.406. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a 2,4-dimethoxyphenyl group, which is a common moiety in many bioactive molecules. Compounds with this group often exhibit a wide range of biological activities and can interact with multiple targets .
Mode of Action
The exact mode of action would depend on the specific target the compound interacts with. Generally, compounds with similar structures can bind to their target proteins and modulate their activity, leading to downstream effects .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many bioactive compounds can influence a variety of pathways, from signal transduction to metabolic processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. These could range from changes in cell signaling and function to potential therapeutic effects .
Biological Activity
The compound 4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanisms of action, and relevant case studies.
- Molecular Formula : C22H22N4O3
- Molecular Weight : 378.44 g/mol
- CAS Number : 1291844-73-9
The biological activity of oxadiazole derivatives often involves multiple mechanisms. Research indicates that compounds with the oxadiazole scaffold can inhibit various enzymes and proteins associated with cancer cell proliferation:
- Inhibition of Enzymes :
- Induction of Apoptosis :
- Antioxidant Activity :
Biological Activity and Efficacy
Research has shown that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
Compound | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
This compound | MCF-7 (breast cancer) | 15.63 | |
Doxorubicin | MCF-7 | 10.38 | |
Other Oxadiazole Derivatives | A549 (lung cancer) | 0.12 - 2.78 |
Case Studies
-
Anticancer Activity :
A study conducted on a series of oxadiazole derivatives highlighted their potential as anticancer agents. The compound demonstrated significant cytotoxicity comparable to established chemotherapeutics like Doxorubicin against MCF-7 cells . -
Mechanistic Insights :
Molecular docking studies revealed strong interactions between the oxadiazole moiety and key amino acid residues in target proteins involved in cell proliferation and survival pathways . This suggests that modifications to the structure could enhance binding affinity and specificity.
Properties
IUPAC Name |
4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c1-12-4-5-14(9-17(12)22)25-11-13(8-19(25)26)21-23-20(24-29-21)16-7-6-15(27-2)10-18(16)28-3/h4-7,9-10,13H,8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGQYMUHSMZNIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.